molecular formula C21H22INO B117326 2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide CAS No. 151921-86-7

2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide

Cat. No. B117326
M. Wt: 431.3 g/mol
InChI Key: NQEUPWHFPCMOCI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide (known as MMDPPI) is a synthetic organic compound that belongs to the pyrylium family. It is a fluorescent dye that is commonly used in scientific research for imaging and labeling purposes. MMDPPI is a popular choice because of its unique properties, such as high quantum yield, photostability, and low toxicity.

Scientific Research Applications

MMDPPI is widely used in scientific research as a fluorescent probe for imaging and labeling applications. It can be used to label proteins, DNA, and RNA in living cells and tissues. MMDPPI has been used in various fields of research such as cell biology, neuroscience, and biochemistry. It has been used to study the dynamics of protein-protein interactions, membrane trafficking, and gene expression.

Mechanism Of Action

The mechanism of action of MMDPPI is based on its ability to bind to biological molecules such as proteins and nucleic acids. MMDPPI is a cationic dye that binds to negatively charged molecules through electrostatic interactions. Once bound, MMDPPI emits fluorescence when excited by light. The fluorescence signal can be used to visualize the location and movement of the labeled molecules.

Biochemical And Physiological Effects

MMDPPI has low toxicity and does not have any significant biochemical or physiological effects on living cells or tissues. It has been shown to be non-cytotoxic and non-mutagenic in vitro and in vivo. However, it is important to note that the concentration and duration of exposure can affect the viability of cells.

Advantages And Limitations For Lab Experiments

The advantages of using MMDPPI in lab experiments include its high quantum yield, photostability, and low toxicity. It is also easy to use and can be readily synthesized in the lab. The limitations of using MMDPPI include its sensitivity to pH and ionic strength, which can affect its binding affinity to biological molecules. It is also important to note that MMDPPI is not suitable for use in live animal studies due to its limited tissue penetration.

Future Directions

For the use of MMDPPI include the development of new fluorescent probes and the use of MMDPPI in the development of new diagnostic and therapeutic tools for diseases.

Synthesis Methods

The synthesis of MMDPPI involves the reaction of 2-methyl-4,6-bis(dimethylamino)phenol with iodine in the presence of sulfuric acid. The resulting product is a yellow powder that is soluble in organic solvents such as methanol and acetonitrile. The purity of MMDPPI can be improved by recrystallization or column chromatography.

properties

CAS RN

151921-86-7

Product Name

2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide

Molecular Formula

C21H22INO

Molecular Weight

431.3 g/mol

IUPAC Name

N,N-dimethyl-4-[6-methyl-2-(4-methylphenyl)pyrylium-3-yl]aniline;iodide

InChI

InChI=1S/C21H22NO.HI/c1-15-5-8-18(9-6-15)21-20(14-7-16(2)23-21)17-10-12-19(13-11-17)22(3)4;/h5-14H,1-4H3;1H/q+1;/p-1

InChI Key

NQEUPWHFPCMOCI-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-]

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-]

synonyms

2-Me-bis(diMeNHPh)pyrylium
2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium
2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide

Origin of Product

United States

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